S-Methyl butanethioate

Descripción

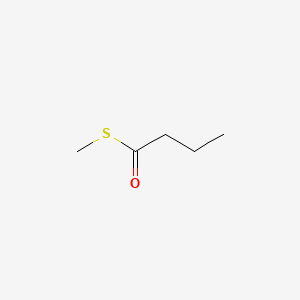

Structure

3D Structure

Propiedades

IUPAC Name |

S-methyl butanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLJIIJNZJVMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047669 | |

| Record name | S-Methyl thiobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with putrid, rancid, sour, pungent cabbage odour (powerful sweet cheesy odour in dilute solution) | |

| Record name | S-Methyl butanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl thiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

142.00 to 143.00 °C. @ 757.00 mm Hg | |

| Record name | S-Methyl butanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in diethyl ether | |

| Record name | Methyl thiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.975 | |

| Record name | Methyl thiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2432-51-1 | |

| Record name | S-Methyl butanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thiolbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanethioic acid, S-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-Methyl thiobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl butanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL THIOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P1E432MYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Methyl butanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

S-Methyl butanethioate chemical properties and structure

An In-depth Technical Guide to S-Methyl Butanethioate

Abstract

This compound (CAS No. 2432-51-1) is a thiocarboxylic S-ester recognized for its potent and complex organoleptic properties.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the flavor and fragrance industry. We delve into the causality behind its unique characteristics, offering field-proven insights for researchers, chemists, and professionals in drug development and chemical manufacturing. This document serves as an authoritative resource, consolidating key technical data, safety protocols, and synthetic methodologies.

Chemical Identity and Molecular Structure

This compound, also known as S-methyl thiobutyrate, is classified as a thioester.[2][3] The replacement of the ester oxygen with a sulfur atom fundamentally alters the molecule's electronic properties, reactivity, and sensory profile compared to its oxo-ester analog, methyl butyrate.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][4] |

| CAS Number | 2432-51-1 | [1][4] |

| Molecular Formula | C₅H₁₀OS | [1][2][4] |

| Molecular Weight | 118.20 g/mol | [2][4] |

| FEMA Number | 3310 | [1][2] |

| EC Number | 219-407-1 | [2] |

| InChI Key | GRLJIIJNZJVMGP-UHFFFAOYSA-N | [2][4] |

| SMILES | CCCC(=O)SC | [2][4] |

Structural Analysis

The structure features a butanoyl group attached to a sulfur atom, which is in turn bonded to a methyl group. The core of its functionality is the thioester group (C(=O)S), which is less resonance-stabilized than an ester linkage. This is because the overlap between the carbon 2p and sulfur 3p orbitals is less effective than the 2p-2p overlap in an ester. This reduced resonance results in a more electrophilic carbonyl carbon and a C-S bond that is weaker than the corresponding C-O bond, influencing its chemical reactivity.

Sources

S-Methyl Butanethioate: A Comprehensive Physicochemical and Application Guide

This technical guide provides an in-depth exploration of the physicochemical characteristics, synthesis, analysis, and applications of S-Methyl butanethioate. Designed for researchers, scientists, and professionals in the fields of flavor chemistry, analytical sciences, and drug development, this document offers a blend of theoretical knowledge and practical insights to facilitate a comprehensive understanding of this potent aroma compound.

Introduction: The Chemistry and Sensory Significance of this compound

This compound, a member of the thioester class of organic compounds, is a key contributor to the aroma profiles of a variety of natural products, including certain cheeses, fish, and fruits.[1] Its potent and complex sensory characteristics, ranging from cheesy and sulfurous to fruity and tropical, make it a valuable ingredient in the flavor and fragrance industry.[2][3] Understanding its fundamental physicochemical properties is paramount for its effective and safe application. This guide will delve into these properties, offering a robust foundation for its use in research and commercial applications. This compound belongs to the class of organic compounds known as fatty acyl thioesters, which are thioester derivatives of fatty acids.[4][5]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its behavior in various matrices and are crucial for its handling, storage, and application. A summary of these key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H10OS | [6][7] |

| Molecular Weight | 118.20 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Odor Profile | Sulfurous, cheesy, with cabbage and garlic notes; can have tropical fruit top notes upon dilution. | [2] |

| Taste Profile | Musty, sulfurous, with Limburger-type cheese notes and a metallic body at 5.00 ppm. | [2] |

| Boiling Point | 142-143 °C at 757-1009 hPa | [2][6] |

| Density | 0.966 g/cm³ at 25 °C | |

| Refractive Index | 1.457-1.469 at 20 °C | [6][8] |

| Vapor Pressure | 5.872 mmHg at 25 °C (estimated) | [2] |

| Flash Point | 34 °C (93 °F) | [7] |

| Solubility | Soluble in alcohol, diethyl ether, and oils; sparingly soluble in water (estimated at 9515 mg/L at 25 °C). | [2][6] |

| CAS Number | 2432-51-1 | [7] |

| FEMA Number | 3310 | [6] |

Synthesis of this compound: A Laboratory-Scale Protocol

The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the esterification of butanethioic acid with methanol or the reaction of a butyryl halide with methanethiol. A generalized procedure for its synthesis from methylthiobutyronitrile is outlined below, providing a high-yield pathway to this thioester.[9]

Experimental Protocol

Step 1: Reaction Setup

-

To a jacketed, stirred reactor equipped with a baffle, add 314.4 grams (1.88 mol) of methylthiobutyronitrile (78.47% purity).

-

Slowly add 201.3 grams (1.951 mol) of sulfuric acid (95% purity) while maintaining the internal temperature below 50°C.

-

After the addition of sulfuric acid is complete, maintain the reactor temperature at 45°C for 15 minutes to ensure the completion of the reaction.

Step 2: Esterification

-

Add 227.3 grams of isopropanol to the reactor.

-

Heat the reactor at a rate of 5°C per minute until the mixture reaches its boiling point (bottom temperature of 116°C and top temperature of 75°C).

-

Maintain this condition for 5 hours, continuously replacing the partial distillate with an equal volume of fresh methanol to drive the esterification reaction to completion.

Step 3: Neutralization and Extraction

-

Cool the reaction mixture and neutralize it with 161.2 grams of a 32% ammonium hydroxide solution (2.72 mol).

-

Transfer the neutralized mixture to a separatory funnel. Add 780 grams of water and 449.7 grams of dichloromethane for extraction.

-

Allow the phases to separate and collect the organic phase (approximately 939.1 grams).

Step 4: Purification

-

Subject the organic phase to distillation under reduced pressure to remove the low-boiling fractions.

-

Increase the temperature of the evaporator bath and further reduce the pressure to a few mmHg to distill and collect the pure this compound. This process is expected to yield approximately 263.5 grams of the final product with a purity greater than 99%.[9]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization: Ensuring Purity and Identity

The accurate identification and quantification of this compound are critical for quality control in its production and for its application in consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like thioesters.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for resolving a wide range of flavor compounds.

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for concentrated samples)

-

Oven Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/minute to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 10-100 ppm.

-

Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

-

The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

-

The characteristic mass spectral fragments of this compound can be found in spectral libraries such as the NIST Mass Spectrometry Data Center.[6]

Analytical Workflow Diagram

Caption: A standard workflow for the analysis of this compound using GC-MS.

Applications in Flavor and Fragrance

This compound is a potent aroma chemical used to impart specific flavor and fragrance notes in a variety of consumer products. Its primary applications are in the food and beverage industry, where it is used as a flavoring agent.[6][8]

-

Cheese Flavors: Its characteristic cheesy and sulfurous notes make it an important component in the formulation of various cheese flavors, particularly for processed cheese and savory snacks.[2][3]

-

Savory Flavors: It can be used to enhance the savory notes in products like soups, sauces, and meat seasonings.

-

Fruit Flavors: In very high dilutions, the fruity and tropical top notes of this compound can be utilized to create complex and authentic fruit flavor profiles.[1][2]

The use of this compound as a flavoring agent is regulated, and it has been evaluated for safety by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[6]

Safety and Handling

This compound is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from sources of ignition.[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[10] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[10]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a fascinating and impactful molecule in the realm of flavor and fragrance chemistry. Its distinct physicochemical properties, coupled with its potent sensory profile, make it a valuable tool for creating authentic and complex flavor profiles. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its responsible and effective use in research and industrial applications. This guide has provided a comprehensive overview of these aspects, serving as a valuable resource for scientists and professionals working with this versatile thioester.

References

- The Good Scents Company. (n.d.). S-(methyl thio) butyrate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62444, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90246, S-methyl 3-methylbutanethioate.

- Human Metabolome Database. (2012, September 11). This compound (HMDB0031191).

- FooDB. (2010, April 8). Showing Compound this compound (FDB003211).

- The Good Scents Company. (n.d.). S-tropical 2-thiobutyrate S-methyl 2-methylbutanethioate.

- Milo, C., & Reineccius, G. A. (2000). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 48(8), 3515–3520.

- The Good Scents Company. (n.d.). methyl thio isovalerate.

- The Fragrance Conservatory. (n.d.). Methyl thiobutyrate.

Sources

- 1. Methyl thiobutyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 2. S-(methyl thio) butyrate, 2432-51-1 [thegoodscentscompany.com]

- 3. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Showing Compound this compound (FDB003211) - FooDB [foodb.ca]

- 6. This compound | C5H10OS | CID 62444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. S-Methyl thiobutyrate, 98% | Fisher Scientific [fishersci.ca]

- 8. parchem.com [parchem.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to S-Methyl Butanethioate (CAS 2432-51-1)

Introduction

S-Methyl butanethioate, registered under CAS number 2432-51-1, is a sulfur-containing organic compound classified as a thiocarboxylic ester or thioester.[1] It is a key contributor to the aroma and flavor profiles of a diverse range of natural products and processed foods.[2] Structurally, it is the S-methyl ester of butanethioic acid.[3] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in the drug development, flavor, and fragrance industries. We will delve into its chemical and physical properties, synthesis methodologies, analytical characterization, applications, and safety protocols, offering field-proven insights into its practical use.

Synonyms: Methyl thiobutyrate, S-Methyl thiobutyrate, Butanethioic acid, S-methyl ester, Methanethiol butyrate.[3][4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its most notable characteristic is its potent and complex odor profile, which is highly dependent on concentration. At high concentrations, it presents a pungent, putrid, and cabbage-like aroma, while in high dilution, it imparts sweet, fruity, and cheesy notes.[5] This dual nature is fundamental to its application in flavor and fragrance chemistry.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 2432-51-1 | [3] |

| Molecular Formula | C₅H₁₀OS | [3] |

| Molecular Weight | 118.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent, sulfurous, cheesy, fruity (in dilution) | [5] |

| Boiling Point | 142-143 °C at 757 mm Hg | [1] |

| Density | ~0.966 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.432 - 1.437 at 20 °C | [1] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [1] |

| Solubility | Insoluble in water; soluble in alcohol, diethyl ether, oils | [1] |

| Kovats Retention Index | Standard non-polar: 863-870; Standard polar: 1195-1215 | [3] |

Synthesis and Manufacturing

The synthesis of thioesters like this compound typically involves the reaction of a carboxylic acid derivative with a thiol. The choice of reagents and reaction conditions is critical to achieving high yield and purity, avoiding side reactions.

Common Synthesis Pathway: Acylation of Methanethiol

A prevalent and efficient method for synthesizing this compound is the nucleophilic acyl substitution reaction between an activated butyric acid derivative, such as butanoyl chloride, and methanethiol (or its corresponding thiolate).[6][7] The high reactivity of the acyl chloride makes it an excellent electrophile for the sulfur nucleophile.

The causality behind this choice is rooted in fundamental reactivity principles. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, leading to a faster and more favorable reaction rate with weak nucleophiles like thiols.[7] A base, such as pyridine or triethylamine, is often included to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Synthesis of this compound via acylation of methanethiol.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system; successful synthesis will be confirmed by the analytical methodologies outlined in Section 3.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane).

-

Reagent Addition: Dissolve methanethiol (1.0 eq) and a non-nucleophilic base such as pyridine (1.1 eq) in the solvent and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add butanoyl chloride (1.05 eq), dissolved in the same anhydrous solvent, dropwise via the addition funnel over 30 minutes. The use of a slight excess of the acyl chloride ensures complete consumption of the volatile and odorous thiol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting materials.

-

Workup: Upon completion, quench the reaction with a dilute aqueous acid wash (e.g., 1M HCl) to remove excess pyridine. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Methodologies

Accurate identification and quantification of this compound are crucial for quality control in flavor and fragrance applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique due to the compound's volatility and characteristic fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both qualitative (mass spectrum) and quantitative (peak area) data. The Kovats retention index is a key parameter for identification, with typical values around 867 on a standard non-polar column and 1198 on a polar column.[3]

Predicted GC-MS Fragmentation: The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragments. The molecular ion peak (M+) at m/z 118 would be observed. Key fragmentation pathways include alpha-cleavage and McLafferty rearrangements, leading to significant fragment ions. Common fragments would include:

-

m/z 71: Loss of the methylthio group (-SCH₃) resulting in the butanoyl cation [CH₃CH₂CH₂CO]⁺.

-

m/z 47: The methylthio cation [CH₃S]⁺.

-

m/z 43: The propyl cation [CH₃CH₂CH₂]⁺ from cleavage of the C-C bond alpha to the carbonyl.

Sources

- 1. S-(methyl thio) butyrate, 2432-51-1 [thegoodscentscompany.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C5H10OS | CID 62444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB003211) - FooDB [foodb.ca]

- 5. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Biosynthesis pathway of S-Methyl butanethioate

An In-Depth Technical Guide to the Biosynthesis of S-Methyl Butanethioate

Abstract

This compound is a volatile sulfur compound (VSC) of significant interest due to its potent sensory impact, contributing characteristic cheesy, cabbage-like, and savory notes to a variety of foods, most notably ripened cheeses.[1][2] Its biosynthesis is a fascinating interplay of microbial metabolism and chemical reactivity, primarily involving the degradation of sulfur-containing amino acids and the activation of short-chain fatty acids. This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, intended for researchers, scientists, and professionals in flavor science and drug development. We will dissect the origin of its molecular precursors, explore the key enzymatic and spontaneous reactions, detail the microbial systems responsible for its production, and provide validated experimental protocols for its study and quantification.

Introduction: The Chemical and Sensory Significance of this compound

This compound (also known as methyl thiobutyrate) is a thioester with the chemical formula C₅H₁₀OS.[1] Thioesters are organosulfur compounds analogous to carboxylate esters, where a sulfur atom replaces the ester oxygen.[3] This substitution has profound implications for the molecule's reactivity and sensory properties. The presence of the sulfur atom imparts a low odor threshold, meaning it can be detected by the human nose at very low concentrations, making it a key impact compound in food aroma profiles.[4]

While often associated with cheese, its presence has been noted in various other products, including fish oil, melon, and cooked shrimp, highlighting its broad relevance in food chemistry.[2][5] Understanding its formation is critical for controlling and optimizing flavor development in fermented foods and for the biotechnological production of natural flavor compounds.

The Convergent Pathway: Deconstructing the Precursors

The synthesis of this compound is not a linear pathway but rather the convergence of two distinct metabolic routes that supply the necessary building blocks: a methylthio group and a butanoyl group.

The Sulfur Moiety: Methanethiol (MTL) from L-Methionine Catabolism

The primary source of the volatile methylthio (-SCH₃) group is the essential amino acid L-methionine.[4][6] Microorganisms, particularly bacteria and yeasts involved in food fermentation, have evolved diverse pathways to degrade methionine, releasing the highly volatile and odorous compound methanethiol (MTL).

Two principal pathways are recognized for MTL production from L-methionine:

-

Direct Demethiolation (Lyase Pathway): This pathway involves a one-step enzymatic cleavage of L-methionine. The key enzyme, L-methionine-γ-lyase (MGL), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the α,γ-elimination of methionine to produce methanethiol, α-ketobutyrate, and ammonia.[6] This pathway is highly efficient and has been identified in various cheese-ripening bacteria, including Brevibacterium linens.[6][7]

-

Indirect Demethiolation (Transamination Pathway): This is a two-step process.

-

Step 1 (Transamination): An aminotransferase removes the amino group from L-methionine, transferring it to an α-keto acid acceptor (like α-ketoglutarate). This reaction yields α-keto-γ-methylthiobutyric acid (KMBA).[6][8]

-

Step 2 (Demetallation/Decarboxylation): KMBA is then converted to MTL. This subsequent conversion can occur through various enzymatic or chemical means, which may be species-dependent.[9]

-

The Ehrlich pathway represents another route for methionine catabolism, leading primarily to the formation of methionol and methional, but it is considered a less direct route to the free methanethiol required for thioester synthesis.[8][10] The prevalence of either the lyase or transamination pathway depends on the specific microorganism and the environmental conditions.

The Carbonyl Moiety: Activation of Butyric Acid

The butanoyl group (CH₃CH₂CH₂C(=O)-) is derived from butyric acid (butanoate). However, for the thioesterification reaction to occur, the carboxyl group of butyric acid must be "activated" to form a more reactive intermediate. In biological systems, this activation is universally achieved through the formation of a thioester with Coenzyme A (CoA), yielding Butyryl-CoA .[11][12]

This activation is an energy-dependent process, typically catalyzed by an acyl-CoA synthetase enzyme, which consumes ATP.[13]

Butyrate + CoA + ATP → Butyryl-CoA + AMP + PPi

The resulting Butyryl-CoA possesses a high-energy thioester bond, making its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the thiol group of methanethiol.[13] The butyrate itself can originate from fatty acid metabolism or the catabolism of certain amino acids.

The Thioesterification Step: Enzymatic vs. Spontaneous Synthesis

With both precursors available—methanethiol (the nucleophile) and Butyryl-CoA (the activated acyl donor)—the final condensation reaction can occur.

Methanethiol (CH₃SH) + Butyryl-CoA → this compound + CoASH

A critical question in the field has been the nature of this reaction: is it a spontaneous chemical event or is it mediated by an enzyme? Research on the yeast Geotrichum candidum provides crucial insights. Studies have shown that while the synthesis of S-methyl thioacetate (from acetyl-CoA) involves a clear enzymatic component, the formation of longer-chain thioesters, including this compound, appears to be primarily a spontaneous chemical reaction.[11]

The activation of the fatty acid to its CoA derivative is the prerequisite biological step.[11] Once Butyryl-CoA is formed, its reaction with available methanethiol can proceed without direct enzymatic catalysis, driven by the inherent reactivity of the thioester bond. The relative importance of the spontaneous versus enzymatic route is heavily influenced by factors like pH and temperature.[11]

Below is a diagram illustrating the overall convergent biosynthetic pathway.

Caption: Convergent biosynthesis of this compound from L-methionine and butyric acid.

Key Enzymes and Quantitative Data

While the final condensation may be spontaneous, the formation of precursors is entirely enzyme-dependent. The table below summarizes the key enzymes involved.

| Enzyme Class | Specific Enzyme Example | EC Number | Substrate(s) | Product(s) | Role in Pathway |

| Lyase | L-Methionine-γ-lyase | 4.4.1.11 | L-Methionine | Methanethiol, α-ketobutyrate, NH₃ | Direct production of MTL |

| Aminotransferase | L-Methionine aminotransferase | 2.6.1.- | L-Methionine, α-keto acid | KMBA, Amino acid | Indirect production of MTL precursor |

| Synthetase | Butyrate-CoA ligase | 6.2.1.2 | Butyrate, CoA, ATP | Butyryl-CoA, AMP, PPi | Activation of the butanoyl moiety |

Experimental Methodologies for Studying this compound Biosynthesis

To investigate this pathway, a combination of microbiological, analytical, and biochemical techniques is required. The following protocols provide a framework for such studies.

Protocol 1: Microbial Production of Volatile Sulfur Compounds

This protocol describes the cultivation of a relevant microorganism to study the production of this compound from its precursors.

-

Inoculum Preparation: Aseptically transfer a single colony of Brevibacterium linens into 10 mL of sterile Brain Heart Infusion (BHI) broth. Incubate at 25°C for 48 hours with shaking (150 rpm).

-

Production Culture: Prepare a basal medium containing yeast extract (5 g/L), glucose (10 g/L), and phosphate buffer (50 mM, pH 7.0).

-

Experimental Setup: Dispense 50 mL of the basal medium into 100 mL serum vials. Create different experimental groups:

-

Control (Basal medium only)

-

-

L-Methionine (1 g/L)

-

-

-

Sodium Butyrate (0.5 g/L)

-

-

-

L-Methionine (1 g/L) and Sodium Butyrate (0.5 g/L)

-

-

-

Inoculation and Incubation: Inoculate each vial with 1% (v/v) of the prepared inoculum. Crimp-seal the vials with sterile PTFE/silicone septa.

-

Incubation: Incubate the vials at 25°C for 5-7 days under static conditions to simulate cheese-ripening environments.

-

Sampling: At designated time points, withdraw headspace samples for analysis as described in Protocol 2.

Protocol 2: Analysis by Headspace SPME-GC-MS

This protocol details the extraction and identification of volatile compounds from the microbial cultures.

-

SPME Fiber Conditioning: Condition a 50/30 µm DVB/CAR/PDMS Solid Phase Microextraction (SPME) fiber according to the manufacturer's instructions (typically at 250°C for 30 min in the GC injection port).

-

Sample Preparation: Place the sealed culture vial from Protocol 1 into a heating block set at 45°C. Allow it to equilibrate for 15 minutes.

-

Headspace Extraction: Manually or with an autosampler, pierce the vial's septum with the SPME device and expose the fiber to the headspace for 30 minutes while maintaining the 45°C temperature.

-

GC-MS Analysis:

-

Immediately desorb the fiber in the heated GC inlet (250°C, splitless mode, 5 min).

-

Gas Chromatograph (GC): Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Set the oven program: initial 40°C for 3 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min, hold for 5 min. Use helium as the carrier gas at a constant flow of 1.0 mL/min.

-

Mass Spectrometer (MS): Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 350.

-

-

Compound Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic chemical standard and by matching the spectrum against a reference library (e.g., NIST).

The workflow for experimental analysis is visualized below.

Sources

- 1. This compound | C5H10OS | CID 62444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. S-(methyl thio) butyrate [flavscents.com]

- 3. Thioester - Wikipedia [en.wikipedia.org]

- 4. Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-(methyl thio) butyrate, 2432-51-1 [thegoodscentscompany.com]

- 6. Diversity of l-Methionine Catabolism Pathways in Cheese-Ripening Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of S-Methylthioacetate by Brevibacterium linens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of L-methionine linked to the biosynthesis of volatile organic sulfur-containing compounds during the submerged fermentation of Tuber melanosporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathways that produce volatile sulphur compounds from methionine in Oenococcus oeni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

The Pivotal Role of S-Methyl Butanethioate in Flavor Chemistry: A Technical Guide

This guide provides an in-depth exploration of S-Methyl butanethioate, a key volatile sulfur compound, and its significant role in the intricate world of flavor chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles governing its formation, sensory perception, and analytical quantification. We will explore its biochemical origins, the nuances of its aroma profile, and the methodologies employed to unravel its presence in complex food matrices, providing a comprehensive resource for both fundamental understanding and practical application.

Unveiling this compound: A Molecular Snapshot

This compound (C₅H₁₀OS), also known as S-methyl thiobutyrate, is a thioester that plays a crucial role in the flavor profiles of a diverse range of food products.[1][2] Its chemical structure, characterized by a carbonyl group bonded to a sulfur atom which is in turn bonded to a methyl group, is fundamental to its volatility and reactivity, which are key determinants of its sensory impact.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective analysis and application in flavor science. These properties dictate its behavior in different food matrices and during analytical extraction and detection.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀OS | [1][3] |

| Molecular Weight | 118.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 142-143 °C at 757 mmHg | [1] |

| Solubility | Insoluble in water; miscible in diethyl ether | [1] |

| CAS Number | 2432-51-1 | [2][3] |

The Genesis of a Flavor Compound: Biosynthesis of this compound

The presence of this compound in nature is a direct result of microbial and plant metabolism. Its formation is intricately linked to the catabolism of sulfur-containing amino acids, primarily methionine, and branched-chain amino acids.[4][5] Understanding these biosynthetic pathways is critical for controlling and modulating flavor development in fermented foods and other biological systems.

The biosynthesis of this compound predominantly occurs through two main pathways originating from methionine and branched-chain amino acids. In cheese and other fermented dairy products, microorganisms such as Brevibacterium species play a pivotal role.[4] These bacteria can convert fatty acids and branched-chain amino acids into S-methyl thioesters.[4] The catabolism of L-leucine, for instance, leads to the formation of various acyl-CoA intermediates which can then react to form different S-methyl thioesters, including S-methyl thioacetate and S-methyl thioisobutyrate.[4]

Another key precursor is methanethiol, which is produced from the degradation of methionine by various microorganisms.[6][7] The enzymatic reaction of methanethiol with acyl-CoAs, such as butyryl-CoA derived from fatty acid metabolism, results in the formation of this compound.[8][9] In some microorganisms, like Geotrichum candidum, the synthesis of S-methyl thioacetate from methanethiol and acetyl-CoA has been shown to be an enzymatic process.[8]

The Sensory Dimension: Flavor Profile and Perception

This compound is a potent aroma compound with a complex and concentration-dependent sensory profile. At high concentrations, it can be perceived as pungent and sulfury, while at lower, more typical concentrations in food, it imparts desirable cheesy, fruity, and savory notes.[3] Its low odor threshold makes it a significant contributor to the overall flavor of many products even at trace levels.[9]

Aroma Profile

The aroma of this compound is often described as:

-

Cheesy: This is one of its most prominent characteristics, contributing to the typical aroma of many aged cheeses.[10]

-

Sulfurous/Cabbage-like: At higher concentrations, a more pungent, cabbage or garlic-like aroma can be perceived.[11]

-

Fruity/Sweet: In dilution, it can exhibit sweet and fruity notes, reminiscent of tropical fruits.[11]

A sensory evaluation study on a library of S-methyl thioesters found that those with a 2-6 carbon chain length were described as "cheesy".[10] Specifically, S-methyl thiobutanoate was noted for its cheesy characteristics.[10]

Quantitative Sensory Data

The perception of this compound is highly dependent on its concentration. While specific odor and taste thresholds can vary depending on the matrix (e.g., water, oil, air) and the sensitivity of the individual, the following provides an indication of its potency.

| Parameter | Value | Matrix | Source |

| Odor Description (0.10%) | Sulfury, cheesy, putrid, cabbage, garlic | Propylene Glycol | [11] |

| Odor Description (1.00%) | Sulfurous, egg and cheese notes, tomato, tropical-fruit top notes | Ethyl Alcohol | [11] |

| Taste Description (5.00 ppm) | Musty, sulfurous, Limburger-type cheese top notes, metallic cheese body | Not specified | [3] |

| Best Estimate-GC-LOADS | 6 ng | - | [10] |

Analytical Methodologies for Quantification

The accurate quantification of this compound in complex food matrices is a significant analytical challenge due to its volatility and low concentration. The method of choice is typically gas chromatography coupled with mass spectrometry (GC-MS), often preceded by a pre-concentration step such as solid-phase microextraction (SPME).

Experimental Protocol: Headspace SPME-GC-MS Analysis

This protocol outlines a validated method for the analysis of volatile sulfur compounds, including this compound, in a cheese matrix.

1. Sample Preparation:

- Grate a representative sample of the cheese (approximately 5 g).

- Transfer the grated cheese into a 20 mL headspace vial.

- Add an internal standard solution (e.g., 2-methyl-3-furanthiol in methanol) to the vial for quantification purposes.

- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Equilibrate the sealed vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) in an autosampler with agitation.

- Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Thermally desorb the extracted volatile compounds from the SPME fiber in the heated GC injection port (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.

- Separate the compounds on a suitable capillary column (e.g., DB-WAX or equivalent polar column).

- Utilize a temperature program that allows for the optimal separation of the target analytes. A typical program might start at 40°C, hold for 5 minutes, then ramp at 5°C/minute to 220°C, and hold for 10 minutes.

- Use helium as the carrier gas at a constant flow rate.

- The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

- Acquire data in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification) to enhance sensitivity and selectivity.

4. Data Analysis:

- Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

- Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

// Nodes

Sample [label="Cheese Sample", fillcolor="#F1F3F4"];

Prep [label="Sample Preparation\n(Grating, Internal Standard)", fillcolor="#FBBC05"];

Vial [label="Sealed Headspace Vial", fillcolor="#F1F3F4"];

SPME [label="HS-SPME\n(Equilibration & Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

GCMS [label="GC-MS Analysis\n(Desorption, Separation, Detection)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data [label="Data Analysis\n(Identification & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sample -> Prep;

Prep -> Vial;

Vial -> SPME;

SPME -> GCMS;

GCMS -> Data;

}

Chemical Synthesis and Industrial Relevance

Beyond its natural occurrence, this compound can be synthesized for use as a flavor ingredient in the food industry. Its potent and characteristic aroma makes it a valuable component in the creation of cheese flavors, as well as in enhancing the profiles of savory snacks, soups, and sauces.

A common laboratory synthesis involves the reaction of butanoyl chloride with methanethiol in the presence of a base, or the esterification of butanethioic acid with methanol. These synthetic routes allow for the production of a high-purity compound for commercial applications.

The Interplay of Flavors: Interactions and Synergisms

The final flavor perception of a food product is rarely the result of a single compound. Instead, it is the complex interplay between numerous volatile and non-volatile molecules that creates a unique sensory experience. This compound is known to interact with other flavor compounds, leading to synergistic or masking effects.

In cheese, for example, the cheesy aroma of this compound can be enhanced by the presence of other compounds like short-chain fatty acids (e.g., butyric acid) and other sulfur compounds. Conversely, certain compounds may suppress its perception. The interaction between sulfur-containing flavor compounds and proteins in food is also a critical factor, as proteins can bind to these volatile molecules, thereby reducing their concentration in the headspace and altering the perceived aroma.[12] These interactions can involve both covalent and non-covalent bonds.[12]

Conclusion

This compound stands as a testament to the profound impact that trace volatile compounds can have on the sensory properties of food. Its journey from microbial metabolism to the complex flavor matrix of our favorite foods is a fascinating narrative in flavor chemistry. A comprehensive understanding of its biosynthesis, sensory characteristics, and analytical chemistry is paramount for researchers and industry professionals seeking to innovate and control flavor in a wide array of applications. This guide has provided a foundational yet in-depth overview, intended to serve as a valuable resource for the scientific community.

References

- PubChem. This compound.

- The Good Scents Company. S-(methyl thio)

- The Good Scents Company. S-(methyl thio)

- Mottram, D. S., Szauman-Szumski, C., & Dodson, A. (1996). Interaction between Sulfur-Containing Flavor Compounds and Proteins in Foods. Journal of Agricultural and Food Chemistry, 44(8), 2349–2351.

- Swiss Cheese Flavor Variability Based on Correlations of Volatile Flavor Compounds, Descriptive Sensory Attributes, and Consumer Preference. (2019). Foods, 8(2), 69.

- Milo, C., & Reineccius, G. A. (1997). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of agricultural and food chemistry, 45(10), 3944-3948.

- Zehentbauer, G., & Reineccius, G. A. (2002). Volatile Sulfur Compounds Produced by Methionine Degrading Bacteria and the Relationship to Concrete Corrosion. Water, Air, and Soil Pollution, 137(1), 125-136.

- Berger, C., Collignan, A., & Spinnler, H. E. (1999). Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum. Journal of dairy science, 82(9), 1845-1851.

- Perotti, L., Landaud, S., Rattray, F. P., & Bonnarme, P. (2012). S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates. Applied microbiology and biotechnology, 93(4), 1673-1683.

- FlavScents. S-(methyl thio)

- Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2002). Chemical characterization of the aroma of a young red wine from Merlot grapes. Journal of agricultural and food chemistry, 50(23), 6828-6834.

- Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food chemistry. Springer Science & Business Media.

- Moreno-Arribas, M. V., & Polo, M. C. (Eds.). (2009). Wine chemistry and biochemistry. Springer Science & Business Media.

- Qian, M. C., & Reineccius, G. (2002). Identification of aroma compounds in Parmigiano-Reggiano cheese by gas chromatography/olfactometry. Journal of Dairy Science, 85(6), 1362-1369.

- Singh, T. K., Drake, M. A., & Cadwallader, K. R. (2003). Flavor of cheddar cheese: a chemical and sensory perspective. Comprehensive reviews in food science and food safety, 2(4), 166-189.

- Human Metabolome Database.

- Wikipedia. Last universal common ancestor. [Link]

- Yang, Y., Chen, J., & Yang, L. (2012). Sulfur-containing amino acid methionine as the precursor of volatile organic sulfur compounds in black water agglomerate induced. Journal of Environmental Sciences, 24(2), 256-263.

- Pripis-Nicolau, L., de Revel, G., Bertrand, A., & Maujean, A. (2000). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. Journal of Agricultural and Food Chemistry, 48(8), 3511-3515.

- Bellesia, F., Pinetti, A., & Tirelli, A. (2020). Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet. Foods, 9(1), 99.

- Helinck, S., Spinnler, H. E., Parayre, S., & Bonnarme, P. (2002). Production of volatile compounds by cheese-ripening yeasts: Requirement for a methanethiol donor for S-methyl thioacetate synthesis by Kluyveromyces lactis. Applied and environmental microbiology, 68(4), 1933-1938.

- Beisson, F., Pollard, M., & Ohlrogge, J. (2020). Suberin Biosynthesis, Assembly, and Regulation. Annual review of plant biology, 71, 403-431.

- The Importance of Analyzing Sulphur Compounds in Food. (2021, November 4).

- Svenningsen, E. B., & Parish, T. (2004). Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis. BMC microbiology, 4(1), 1-10.

- Luo, X., Reiter, R. J., & Xu, J. (2021). Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification. Critical reviews in biotechnology, 41(4), 543-561.

- Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Wilcox, D. K. (2020). RIFM fragrance ingredient safety assessment, methyl thiobutyrate, CAS Registry Number 2432-51-1. Food and Chemical Toxicology, 141, 111425.

- The Good Scents Company.

- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (2023). Frontiers in Microbiology, 14, 1209325.

- Persson, T., & Nordin, J. (2014).

- Landaud, S., Helinck, S., & Bonnarme, P. (2008). Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food. Applied microbiology and biotechnology, 77(6), 1191-1205.

- Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression. (2023). Cancers, 15(13), 3391.

Sources

- 1. This compound | C5H10OS | CID 62444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. S-tropical 2-thiobutyrate, 42075-45-6 [thegoodscentscompany.com]

- 3. S-(methyl thio) butyrate, 2432-51-1 [thegoodscentscompany.com]

- 4. S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S-(methyl thio) butyrate [flavscents.com]

- 12. researchgate.net [researchgate.net]

Olfactory perception of S-Methyl butanethioate

An In-Depth Technical Guide to the Olfactory Perception of S-Methyl Butanethioate

Abstract

This compound (CAS 2432-51-1) is a volatile thioester that contributes significantly to the aroma profile of various natural products, most notably certain cheeses and tropical fruits.[1][2] Its potent and distinct aroma, often described as cheesy, cabbage-like, or fruity depending on its concentration, makes it a molecule of great interest to the flavor and fragrance industry, as well as to researchers studying the fundamental mechanisms of olfaction.[1][3] This technical guide provides a comprehensive overview of the olfactory perception of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, the intricate signaling cascade it initiates upon binding to olfactory receptors, and the advanced analytical and behavioral methodologies used to characterize its perception. The protocols and workflows detailed herein are designed to be self-validating, grounded in established scientific principles to ensure robust and reproducible findings.

Physicochemical Characteristics of this compound

The interaction of any volatile molecule with the olfactory system is fundamentally governed by its chemical and physical properties. Volatility, polarity, and molecular structure dictate its transport to the olfactory epithelium and its binding affinity for specific olfactory receptors. This compound is a fatty acyl thioester.[4][5] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀OS | PubChem[6] |

| Molecular Weight | 118.20 g/mol | PubChem[6] |

| Boiling Point | 142-143 °C at 757 mmHg | ChemBK[7], HMDB[4] |

| Flash Point | 94 °F (34.4 °C) | ECHEMI[3] |

| Density | 0.966 g/mL at 25 °C | ChemBK[7] |

| Water Solubility | Insoluble | JECFA[6] |

| Odor Description | Putrid, rancid, sour, pungent, cabbage-like; powerful sweet cheesy odor in dilution | ECHEMI[3] |

| CAS Number | 2432-51-1 | PubChem[6] |

These properties, particularly its volatility (indicated by the boiling point) and hydrophobicity (insolubility in water), facilitate its transit through the air and dissolution into the olfactory mucus, the first critical step in odor perception.

The Mechanism of Olfactory Perception

The perception of this compound begins when the molecule reaches the olfactory epithelium in the nasal cavity and initiates a sophisticated signal transduction cascade. This process converts a chemical signal into an electrical nerve impulse that the brain interprets as a specific smell.[8]

Odorant Binding and Receptor Activation

Odorant molecules like this compound bind to specific Olfactory Receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons (ORNs).[8][9] The human genome contains approximately 400 functional OR genes, each encoding a unique receptor protein capable of binding a specific set of odorants.[9] The binding of an odorant to its receptor is a combinatorial process, where a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants.

Signal Transduction Cascade

The binding of this compound to an OR triggers a conformational change in the receptor, which in turn activates an associated G-protein, G-olf (Gαolf).[8] This initiates the following sequence of events:

-

G-Protein Activation: The activated Gαolf subunit exchanges GDP for GTP.[10]

-

Adenylyl Cyclase Activation: The Gαolf-GTP complex activates a specific adenylyl cyclase (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11]

-

Ion Channel Gating: The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels.[11][12]

-

Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, causing the ORN to depolarize. This initial depolarization is known as the receptor potential.[11][12]

-

Signal Amplification: The influx of Ca²⁺ opens calcium-activated chloride (Cl⁻) channels. Because ORNs maintain a high intracellular Cl⁻ concentration, the opening of these channels leads to an efflux of Cl⁻, further depolarizing the cell and amplifying the signal.[9][12]

-

Action Potential Generation: If the depolarization reaches the threshold at the axon hillock, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain.[11]

Methodologies for Characterizing Olfactory Perception

A multi-faceted approach is required to fully characterize the olfactory perception of a compound like this compound. This involves analytical techniques to identify its odor character, electrophysiological methods to measure the peripheral response, and behavioral assays to assess the organism's overall perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[13][14] It allows for the identification of specific odor-active compounds within a complex mixture.[15]

Causality Behind Experimental Choices: The choice of a non-polar GC column is deliberate for analyzing volatile compounds like thioesters, as it separates them primarily by boiling point. The effluent from the column is split, sending a portion to a mass spectrometer (MS) for chemical identification and the other to a heated sniff port.[16] Humidifying the air at the sniff port is a critical but often overlooked step; it prevents the dehydration of the assessor's nasal passages, which would otherwise lead to decreased sensitivity and olfactory fatigue during the analysis.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane). Create a serial dilution series (e.g., 1:1, 1:2, 1:4, 1:8, etc.).

-

Injection: Inject 1 µL of the most concentrated sample into the GC-MS/O system.

-

GC Separation: Use a non-polar capillary column (e.g., DB-5). Program the oven temperature to ramp from 40°C to 250°C at 10°C/min.

-

Olfactometry: A trained assessor sniffs the effluent from the odor port and records the time, duration, and a descriptor for any perceived odor.

-

Identification: The co-eluting peak on the MS detector is used to confirm the identity of the compound.

-

Dilution Analysis: Repeat steps 2-4 with each successive dilution until no odor is detected.

-

Data Analysis: The Flavor Dilution (FD) factor is the highest dilution at which the odor is still detected. This provides a semi-quantitative measure of the odor's potency.[14]

| Retention Time (min) | Odor Descriptor | FD Factor | Compound ID (MS) |

| 8.54 | Cheesy, pungent | 1024 | This compound |

| ... | ... | ... | ... |

Electro-Olfantography (EOG)

EOG measures the summated electrical potential from the olfactory epithelium in response to an odorant stimulus.[17][18] It provides a direct, objective measure of the peripheral olfactory system's response. The recorded negative potential represents the sum of generator potentials from thousands of ORNs.[18][19]

Causality Behind Experimental Choices: The use of an olfactometer for precise stimulus delivery is paramount.[19] It ensures rapid and repeatable pulses of odorant at controlled concentrations, minimizing adaptation effects and allowing for the construction of accurate dose-response curves. The placement of the recording electrode on the olfactory epithelium is critical and is often guided by endoscopy in human studies or precise stereotaxic coordinates in animal models to ensure contact with the sensory tissue.[20]

-

Animal Preparation: Anesthetize the subject (e.g., a mouse) and secure it in a stereotaxic frame. Surgically expose the olfactory epithelium.

-

Electrode Placement: Place a recording Ag/AgCl electrode on the surface of the olfactory epithelium. Place a reference electrode in a nearby non-sensory tissue.

-

Stimulus Delivery: Deliver controlled pulses (e.g., 500 ms) of charcoal-filtered, humidified air containing varying concentrations of this compound via a computer-controlled olfactometer.

-

Recording: Record the resulting electrical potential using a high-impedance amplifier and digitize the signal.

-

Data Analysis: Measure the peak amplitude of the negative EOG potential for each concentration. Plot the amplitude as a function of the logarithm of the concentration to generate a dose-response curve.

Behavioral Assays

Behavioral assays are essential to determine if the detection of an odorant leads to a perceptual response in an organism.[21][22] These tests can measure sensitivity (detection thresholds), discrimination, and innate preference or aversion.

Causality Behind Experimental Choices: The habituation-dishabituation test is a classic and robust method that leverages an animal's innate curiosity towards novel stimuli.[23] An animal is first habituated to a control scent (e.g., the solvent). The investigation time decreases with repeated presentations. The subsequent introduction of a new odorant (this compound) will elicit a renewed, longer investigation time (dishabituation) if the animal perceives it as different from the control. This self-validating design ensures the response is due to the perception of the new odor, not just the presence of a novel stimulus.

-

Apparatus: Use a clean test cage. A cotton-tipped applicator will be used for odor presentation.

-

Acclimation: Place a mouse in the cage and allow it to acclimate for 30 minutes.

-

Habituation Phase:

-

Dip a cotton swab in the control substance (e.g., mineral oil) and present it to the mouse for a 2-minute trial.

-

Record the cumulative time the mouse spends actively investigating (sniffing within 1 cm of) the swab.

-

Repeat this presentation for 3-5 trials, with a 1-minute inter-trial interval. Investigation time should decrease as the mouse habituates.

-

-

Test Phase (Dishabituation):

-

On the next trial, present a new swab dipped in a dilute solution of this compound in mineral oil.

-

Record the investigation time over a 2-minute period.

-

-

Data Analysis: A statistically significant increase in investigation time from the last habituation trial to the test trial indicates that the mouse can detect and discriminate this compound from the control.

| Trial | Stimulus | Mean Investigation Time (s) |

| 1 | Mineral Oil | 25.2 |

| 2 | Mineral Oil | 15.8 |

| 3 | Mineral Oil | 8.1 |

| 4 | This compound | 22.5 |

Olfactory Receptor Deorphanization

While we understand the general mechanism of olfaction, identifying the specific ORs that bind to this compound is a key area of research. This process is known as receptor deorphanization.[24] The vast majority of human ORs remain "orphans," meaning their activating ligands are unknown.[25][26]

Deorphanization is typically performed using high-throughput heterologous expression systems.[24] In this approach, DNA for a specific human OR is transfected into a host cell line (e.g., HEK293 or Hana3A cells) that does not normally express ORs. These cells are engineered to report receptor activation, often through a luciferase reporter gene linked to the cAMP pathway or through measuring changes in intracellular calcium.[27][28] A large library of odorants, including this compound, is then screened against cells expressing a single OR type. A positive response indicates a potential ligand-receptor pairing.

Conclusion

The olfactory perception of this compound is a complex process that begins with its physicochemical properties and culminates in a specific neural representation in the brain. This guide has outlined the molecular cascade of olfactory signaling and detailed robust, field-proven methodologies for its characterization. Through the integrated application of analytical chemistry (GC-O), electrophysiology (EOG), and behavioral science, researchers can build a comprehensive understanding of how this potent aroma molecule is detected and perceived. Future work focused on the deorphanization of the specific olfactory receptors for this compound will further illuminate the combinatorial code of olfaction and provide valuable tools for the rational design of new flavors and fragrances.

References

- University of Oregon Libraries. Olfactory System – Introduction to Neurobiology. [Link]

- PubMed. Behavioral Assays in the Study of Olfaction. [Link]

- National Center for Biotechnology Information. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf. [Link]

- MassiveBio. Olfactory Transduction. [Link]

- Springer Nature Experiments. Behavioral Assays in the Study of Olfaction: A Practical Guide. [Link]

- PubMed. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods. [Link]

- Europe PubMed Central. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods. [Link]

- PubChem, National Center for Biotechnology Information.

- PubMed. Behavioral Assays in the Study of Olfaction: A Practical Guide. [Link]

- ACS Publications. Rapid Deorphanization of Human Olfactory Receptors in Yeast. [Link]

- Reactome.

- National Center for Biotechnology Information. Signal Transduction in Vertebrate Olfactory Cilia - The Neurobiology of Olfaction. [Link]

- National Center for Biotechnology Information. Rapid Deorphanization of Human Olfactory Receptors in Yeast. [Link]

- ChemBK.

- ResearchGate. Behavioral Assays in the Study of Olfaction | Request PDF. [Link]

- Human Metabolome Database.

- FooDB.

- National Center for Biotechnology Information. Gas Chromatography Analysis with Olfactometric Detection (GC-O)

- AIDIC. Gas Chromatography Analysis with Olfactometric Detection (GC-O)

- National Center for Biotechnology Information.

- Wikipedia. Electro-olfactography. [Link]

- PubMed. Electro-olfactogram (EOG) in olfactometry. [Link]

- Wikipedia.

- Sepsolve Analytical.

- Semantic Scholar. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs)

- PubMed. The electroolfactogram: a review of its history and uses. [Link]

- biomed.cas.cz. Olfactory Sensitivity in Mammalian Species. [Link]

- PSYCHOLOGICAL SCALES. ELECTROOLFACTOGRAM (EOG) Definition & Meaning. [Link]

- Zaviad. Electroolfactography (eog). [Link]

- PubMed. Combinatorial approach to flavor analysis. 2.

- OKCHEM.

- The Good Scents Company.

- The Good Scents Company. S-(methyl thio)

- National Center for Biotechnology Information. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds. [Link]

- FlavScents. S-(methyl thio)

Sources

- 1. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-(methyl thio) butyrate [flavscents.com]

- 3. echemi.com [echemi.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Showing Compound this compound (FDB003211) - FooDB [foodb.ca]

- 6. This compound | C5H10OS | CID 62444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. massivebio.com [massivebio.com]

- 9. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 10. Reactome | Olfactory Signaling Pathway [reactome.org]

- 11. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Signal Transduction in Vertebrate Olfactory Cilia - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 15. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 16. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 17. Electro-olfactography - Wikipedia [en.wikipedia.org]

- 18. The electroolfactogram: a review of its history and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scales.arabpsychology.com [scales.arabpsychology.com]

- 20. Electro-olfactogram (EOG) in olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Behavioral Assays in the Study of Olfaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Behavioral Assays in the Study of Olfaction: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioesters, organosulfur compounds analogous to esters, are pivotal in the realms of flavor and fragrance chemistry due to their potent and often complex sensory profiles. This technical guide provides a comprehensive exploration of S-Methyl butanethioate and related thioesters, focusing on their distinct sensory properties. We will delve into the chemical and physical characteristics that underpin their aromas, the analytical methodologies used for their sensory characterization, and the physiological mechanisms of their perception. This document serves as a vital resource for professionals seeking to understand and harness the unique sensory attributes of these powerful volatile compounds.

Introduction: The Aromatic World of Thioesters

Thioesters are a class of organosulfur compounds characterized by the functional group R-C(=O)-S-R'. They are analogous to carboxylate esters, with a sulfur atom replacing the ester oxygen.[1] This substitution has a profound impact on the molecule's chemical reactivity and, consequently, its sensory properties. Thioesters are found naturally in a variety of foods and beverages, including cheeses, fish, shrimp, melons, and strawberries, contributing significantly to their characteristic aromas.[2]

This compound (CAS 2432-51-1), also known as methyl thiobutyrate, is a prime example of a thioester with a potent and multifaceted odor profile.[2][3] Its aroma is described as powerful, with notes of sweet cheese and, upon dilution, cocoa.[4] It also carries hints of cabbage, garlic, and a general sulfury character.[3][5] This complexity makes it a valuable component in the flavor and fragrance industry, where it is used in minute concentrations to impart cheesy, savory, and even fruity or chocolatey notes to a wide range of products.[4]

Understanding the structure-activity relationship of thioesters is crucial for flavor chemists and product developers. Subtle changes in the alkyl chains (R and R' groups) can lead to dramatic shifts in the perceived aroma, ranging from desirable fruity and savory notes to unpleasant, foul odors often associated with thiols.[6][7] This guide will provide a detailed examination of these relationships, offering insights into how molecular structure dictates sensory perception.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and analysis.

| Property | Value | Source |

| Chemical Formula | C5H10OS | [4] |

| Molecular Weight | 118.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 142-143 °C @ 757 mm Hg | [8] |